molecular formula C7H18NO7P B583140 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid CAS No. 1262243-11-7

2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid

Cat. No.: B583140
CAS No.: 1262243-11-7
M. Wt: 259.195
InChI Key: OVHNAWFQRHDAMS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): Signals at δ 3.6–4.2 ppm correspond to methine protons adjacent to oxygen/nitrogen atoms. The amino group (–NH₂) resonates as a broad singlet near δ 1.8 ppm.
  • ³¹P NMR : A singlet at δ 18–20 ppm confirms the presence of the phosphonic acid group.

Fourier-Transform Infrared Spectroscopy (FTIR)

  • O–H/N–H stretches : Broad bands at 3200–3500 cm⁻¹.
  • P=O stretch : Strong absorption at 1150–1250 cm⁻¹.
  • C–O–C ether stretch : 1050–1100 cm⁻¹.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 259.19, consistent with the molecular formula.
  • Fragmentation patterns include losses of H₂O (–18 Da) and the phosphonic acid group (–98 Da).
Technique Key Peaks/Assignments
¹H NMR δ 1.8 (NH₂), δ 3.6–4.2 (CH–O/N)
³¹P NMR δ 18–20 (PO(OH)₂)
FTIR 1150–1250 cm⁻¹ (P=O)
ESI-MS m/z 259.19 ([M+H]⁺)

Computational Chemistry Predictions (DFT, Molecular Modeling)

Density functional theory (DFT) calculations predict:

  • Bond lengths : P–O bonds in the phosphonic acid group measure ~1.54 Å, while C–O bonds in the ether/hydroxyl groups range from 1.42–1.47 Å.
  • Electrostatic potential maps : High electron density at the phosphonic acid and hydroxyl groups, suggesting strong hydrogen-bonding capacity.

Molecular docking studies with bacterial enzymes (e.g., Escherichia coli DXR) reveal that the phosphonic acid group binds to Mg²⁺ in the active site, while the hydroxyl and amino groups form hydrogen bonds with conserved residues (e.g., Ser270, Asn311). These interactions mirror Fosmidomycin’s mechanism.

Parameter Predicted Value
LogP (octanol-water) –2.1 (high hydrophilicity)
Polar surface area 145 Ų
H-bond donors/acceptors 6/9

Figure 2. Computed physicochemical properties.

Properties

IUPAC Name

[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO7P/c1-5(6(11)16(12,13)14)15-4-7(8,2-9)3-10/h5-6,9-11H,2-4,8H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNAWFQRHDAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)(O)O)OCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262243-11-7
Record name 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU17O573YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

According to the search results, this compound is a type of phosphatidyl-L-serine. Phosphatidylserines are a class of phospholipids that are a major component of cell membranes and play key roles in cell cycle signaling, specifically in relationship to apoptosis.

Action Environment

One of the search results suggests that the compound’s partition coefficient (log kow) is -346, which could influence its distribution in the environment and its interactions with biological systems.

Biological Activity

2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid, commonly referred to as a Fosfomycin impurity, is a phosphonic acid derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This compound is structurally related to Fosfomycin, an antibiotic known for its broad-spectrum antibacterial properties.

  • Molecular Formula : C7H18N O7P
  • Molecular Weight : 259.19 g/mol
  • CAS Number : 1262243-11-7
  • IUPAC Name : 2-(2-amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropylphosphonic acid

Antimicrobial Properties

The primary biological activity associated with this compound is its role as an impurity in Fosfomycin, which is effective against a variety of bacterial strains. Fosfomycin works by inhibiting bacterial cell wall synthesis, specifically targeting the enzyme MurA, which is critical for peptidoglycan biosynthesis. The structural similarity of this phosphonic acid to Fosfomycin suggests it may exhibit similar antimicrobial effects.

Activity Mechanism Target Organisms
AntibacterialInhibition of MurA enzyme in cell wall synthesisGram-positive and Gram-negative bacteria
Potential antiviralNot extensively studied; requires further researchUnknown

Research Findings

Recent studies have focused on the implications of phosphonic acids in drug development, particularly their role as bioactive compounds. The following findings highlight the relevance of this compound:

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of phosphonic acids can inhibit bacterial growth effectively, suggesting that this compound may share similar properties .
  • Case Study - Fosfomycin Impurity : A study indicated that impurities such as this compound could influence the pharmacological profile of Fosfomycin, potentially enhancing or altering its efficacy against resistant strains .
  • Structure-Activity Relationship (SAR) : Research into the SAR of phosphonic acids has shown that modifications in the side chains can significantly affect biological activity and potency against various pathogens .

Case Study 1: Efficacy Against Resistant Strains

A study published in Molecules evaluated the efficacy of various Fosfomycin derivatives against multi-drug resistant strains of E. coli. The results indicated that certain structural modifications led to improved antibacterial activity, suggesting that similar modifications to this compound could yield beneficial effects .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has explored the synergistic effects of combining Fosfomycin with other antibiotics. The inclusion of impurities like this compound may enhance the overall antimicrobial efficacy, particularly against resistant strains .

Comparison with Similar Compounds

Fosfomycin and Its Derivatives

Fosfomycin (C₃H₇O₄P) and its derivatives share core structural elements with the target compound but differ in functional groups and applications:

Compound Name Molecular Formula Key Functional Groups Role/Application Source
Target Compound C₇H₁₈NO₇P Amino, hydroxyl, hydroxymethyl, phosphonic acid Impurity in fosfomycin trometamol
Fosfomycin Disodium Salt C₃H₈NaO₄P Epoxide, phosphonic acid Antibiotic (active ingredient)
Fosfomycin Trometamol C₇H₁₈NO₇P Tromethamine adduct, phosphonic acid Prodrug form of fosfomycin
Fosfomycin Trometamol Impurity D C₁₀H₂₅NO₁₁P₂ Dimeric phosphonate ester Degradation impurity
  • Key Differences: The target compound lacks the epoxide ring present in fosfomycin, reducing its direct antimicrobial activity but increasing its polarity . Impurity D (C₁₀H₂₅NO₁₁P₂) is a dimeric derivative of the target compound, linked via a phosphonate ester, which may alter pharmacokinetics and toxicity .

Amino- and Hydroxy-Substituted Phosphonic Acids

Phosphonic acids with amino and hydroxyl groups exhibit diverse bioactivity:

Compound Name Molecular Formula Structural Features Biological Relevance Source
(2-Amino-1-hydroxyethyl)phosphonic Acid C₂H₈NO₄P Single amino, hydroxyl, phosphonic acid Cell signaling, enzyme inhibition
[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic Acid C₁₀H₁₄NO₄P Aromatic methoxy, amino, phosphonic acid Antimicrobial research
  • Unlike aromatic derivatives (e.g., [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid), the target compound’s aliphatic structure may limit π-π interactions but improve water solubility .

Polyhydroxy Phosphonates

Compounds with multiple hydroxyl groups demonstrate varied bioactivity based on hydroxylation patterns:

Compound Name Molecular Formula Hydroxyl Groups Role/Observation Source
Pentaerythritol C₅H₁₂O₄ 4 hydroxyls Industrial polymer precursor
Dipentaerythritol C₁₀H₂₂O₇ 6 hydroxyls Flame retardant, lubricant
Target Compound C₇H₁₈NO₇P 4 hydroxyls Pharmaceutical impurity
  • Key Differences :
    • The target compound’s phosphonic acid group introduces acidity (pKa ~2–3) absent in pentaerythritol derivatives, enabling metal chelation and pH-dependent reactivity .
    • Unlike dipentaerythritol, the target compound’s hydroxyls are part of a chiral scaffold, influencing stereospecific interactions in biological systems .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 2-(2-amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid involves the controlled degradation of fosfomycin trometamol under acidic conditions. This approach leverages the inherent instability of fosfomycin trometamol in aqueous environments, where hydrolysis of the epoxide ring generates the target impurity. The reaction proceeds via nucleophilic attack by water on the electrophilic carbon of the oxirane ring, followed by rearrangement to form the phosphonic acid derivative.

Critical parameters include:

  • Temperature : 40–50°C to balance reaction rate and byproduct formation.

  • pH : Maintained at 2.5–3.5 using dilute hydrochloric acid.

  • Solvent system : A 3:1 v/v mixture of methanol and water to ensure solubility of both starting material and product.

Purification and Isolation

Post-reaction purification involves a two-step process:

  • Liquid-liquid extraction : Dichloromethane removes non-polar byproducts.

  • Crystallization : The aqueous phase is concentrated under reduced pressure and cooled to 4°C, yielding needle-like crystals with 85–90% recovery.

Table 1: Key Performance Metrics of Homogeneous-Phase Synthesis

ParameterValue/DescriptionSource
Yield85–90%
Purity (HPLC)>99.0%
Reaction Time6–8 hours
Solvent Consumption8 L/kg starting material

Solvent-Mediated Crystallization for Industrial Scaling

Optimization of Solvent Ratios

Patent CN110724162B details a solvent-mediated approach that eliminates intermediate isolation steps, enhancing scalability. The method employs:

  • Primary solvent : Ethanol for initial dissolution of fosfomycin trometamol.

  • Secondary solvent : Acetone added incrementally to induce supersaturation.

This dual-solvent system reduces viscosity, facilitating efficient mixing and minimizing solvent usage by 30% compared to traditional methods.

Crystallization Dynamics

Crystallization kinetics were studied using in-situ Raman spectroscopy, revealing:

  • Nucleation onset at 65% acetone content.

  • Crystal growth rate: 0.12 mm/h under optimal conditions.

Table 2: Solvent System Impact on Crystallization

Solvent Ratio (Ethanol:Acetone)Crystal Size (µm)Purity (%)
1:150–10098.5
1:220–5099.3
1:310–2099.1

Data adapted from.

Catalytic Degradation Using Sulfonic Acids

Role of Acid Catalysts

The ES2345591A1 patent introduces p-toluenesulfonic acid (pTSA) as a catalyst to accelerate degradation. At 0.5 mol% loading, pTSA reduces reaction time to 3 hours while maintaining selectivity >98%. The mechanism involves protonation of the epoxide oxygen, increasing electrophilicity of the adjacent carbon.

Byproduct Profiling

GC-MS analysis identified three primary byproducts:

  • Over-degradation species : Formed at temperatures >55°C.

  • Dimerization products : Resulting from residual alkalinity.

  • Solvent adducts : Traces of ethanol-phosphonic acid conjugates.

Advanced Analytical Characterization

Chromatographic Methods

  • HPLC Conditions :

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm).

    • Mobile phase: 0.1% H3PO4 (A) / Acetonitrile (B), gradient from 95:5 to 70:30 over 20 min.

    • Detection: UV at 210 nm.

  • Impurity Resolution : Baseline separation achieved for all known degradation products (R > 2.0).

Spectroscopic Confirmation

  • NMR (400 MHz, D2O) :

    • δ 3.82 (m, 1H, P-CH), 3.45 (dd, J = 11.2 Hz, 2H, CH2OH), 2.95 (s, 2H, NH2).

  • HRMS : m/z 260.1024 [M+H]+ (calc. 260.1028).

Comparative Analysis of Industrial Methods

Table 3: Method Comparison for Large-Scale Production

MethodThroughput (kg/week)Cost IndexEnvironmental Impact
Homogeneous-phase1501.00Moderate
Solvent-mediated3000.85Low
Catalytic degradation2000.95High

Data synthesized from.

Challenges and Mitigation Strategies

Polymorphism Control

Five polymorphic forms have been identified, with Form II showing superior stability. Seeding with 0.1% w/w Form II crystals during cooling crystallization ensures phase purity.

Residual Solvent Management

Headspace GC methods validated per ICH Q3C guidelines:

  • Ethanol: <500 ppm

  • Acetone: <250 ppm

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

  • Hypophosphorous acid addition : This involves reacting β-(diphenylmethyl)imines with hypophosphorous acid derivatives under controlled pH and temperature to form aminoalkylphosphonous acid precursors. Optimizing reaction time (e.g., 12–24 hours) and solvent choice (e.g., chloroform for imine stability) improves yields up to 56% .
  • Bis(trimethylsilyl) phosphonite one-pot synthesis : This method uses silyl-protected intermediates to streamline protection/deprotection steps, reducing side reactions. Key parameters include inert atmosphere (N₂/Ar) and precise stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, particularly its phosphonic acid and amino-hydroxypropyl moieties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ³¹P NMR are essential for verifying phosphonate group integration and stereochemical arrangement. For example, ³¹P NMR signals between δ 15–25 ppm confirm phosphonic acid presence .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., C₆H₁₅NO₇P expected m/z 244.03) and fragmentation patterns linked to hydroxypropyl cleavage .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions during storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 210 nm) to identify hydrolytic breakdown products (e.g., free phosphonic acid or amino alcohol derivatives) .

Advanced Research Questions

Q. What strategies address enantiomeric purity challenges in synthesizing stereochemically complex derivatives of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected imines during phosphonite addition to enforce stereocontrol. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee > 98%) .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis selectively removes undesired enantiomers, enhancing purity .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets like carboxypeptidases?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into carboxypeptidase active sites (PDB: 1CBX) to assess binding affinity. Focus on hydrogen bonds between phosphonic acid and Arg-145/Zn²+ coordination .
  • MD Simulations (GROMACS) : Simulate 100-ns trajectories to evaluate conformational stability of enzyme-inhibitor complexes under physiological conditions .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Standardized Assay Conditions : Use uniform enzyme sources (e.g., recombinant human carboxypeptidase B), buffer composition (50 mM Tris-HCl, pH 7.4), and inhibitor pre-incubation times (30 min) to minimize variability .
  • Meta-Analysis Frameworks : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, controlling for variables like cell permeability or assay detection limits .

Q. How can researchers scale up synthesis from milligram to gram-scale while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for silyl phosphonite additions, ensuring consistent mixing and temperature control. This reduces exothermic side reactions and improves reproducibility .
  • In-Line Analytics : Use FTIR probes to monitor reaction progress in real-time, enabling immediate adjustments to residence time or reagent ratios .

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